molecular formula C11H16N2O4 B8244909 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylicacid

Cat. No.: B8244909
M. Wt: 240.26 g/mol
InChI Key: JQFRQWUJNNTDPF-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C11H17NO4. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyanomethyl group, and a carboxylic acid functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethylating agents such as cyanomethyl bromide.

    Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating reagents.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the cyanomethyl group to an aminomethyl group. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly those targeting the central nervous system and infectious diseases.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The cyanomethyl group can interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific therapeutic or biological context.

Comparison with Similar Compounds

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid lies in its combination of the Boc protecting group, cyanomethyl group, and azetidine ring, which provides a distinct set of reactivity and applications.

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid, also known as 1-Boc-3-(cyanomethylene)azetidine, is a compound of significant interest due to its biological activity, particularly as a synthetic intermediate in pharmaceutical applications. This article explores its biological activity, focusing on its role as a Janus kinase (JAK) inhibitor and its implications in treating various diseases.

  • Molecular Formula : C10_{10}H15_{15}N2_2O4_4
  • Molecular Weight : 201.22 g/mol
  • CAS Number : 1153949-11-1
  • Purity : >95% (GC)
  • Physical State : Solid
  • Appearance : White to orange to green powder or crystal

JAK Inhibition

1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine-3-carboxylic acid is recognized for its role as a JAK inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors, which are vital for immune response and hematopoiesis. The inhibition of JAKs has therapeutic potential in treating autoimmune diseases and cancers.

  • Mechanism of Action :
    • The compound acts by blocking the activity of JAK1 and JAK2, leading to reduced phosphorylation of downstream signaling molecules involved in inflammatory responses.
    • This inhibition can mitigate symptoms associated with conditions such as rheumatoid arthritis and psoriasis.
  • Case Studies :
    • A study highlighted the efficacy of JAK inhibitors in managing inflammatory bowel disease (IBD), where compounds similar to 1-[(Tert-butoxy)carbonyl]-3-(cyanomethyl)azetidine demonstrated significant improvements in clinical symptoms and biomarkers of inflammation .
    • Another clinical trial assessed the use of baricitinib (a drug derived from this compound's synthesis) in patients with moderate to severe atopic dermatitis, showing marked improvement in skin lesions and quality of life measures .

Toxicological Profile

The compound exhibits acute toxicity if ingested, inhaled, or upon skin contact. Safety data indicate:

  • Hazard Statements :
    • Toxic if swallowed, in contact with skin, or if inhaled.
    • Causes skin irritation and serious eye irritation.
Hazard ClassificationDescription
Signal WordDanger
Precautionary MeasuresAvoid breathing dust/fume/gas/mist/vapors/spray; wear protective gloves and eye protection.

Applications in Drug Development

Due to its biological activity, this compound serves as an essential intermediate in synthesizing various pharmaceuticals, including those targeting JAK pathways. Its role in developing treatments for inflammatory and autoimmune disorders positions it as a valuable asset in modern pharmacology.

Properties

IUPAC Name

3-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-6-11(7-13,4-5-12)8(14)15/h4,6-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFRQWUJNNTDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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